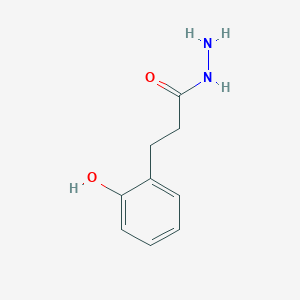

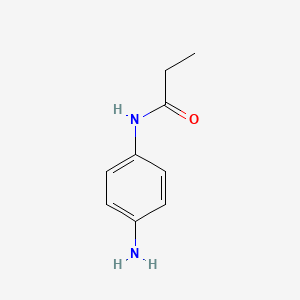

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

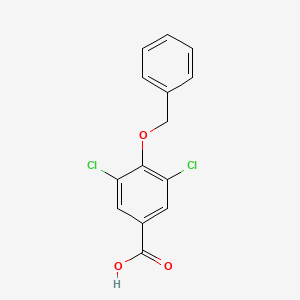

5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide, also known as 5-AP, is an aromatic heterocyclic compound with a pyrazole core and a carboxamide group. 5-AP is a synthetic compound that has been studied for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis of Derivatives

This compound has been utilized in the synthesis of various derivatives. For instance, its reaction with acetylacetone or 2-(4-methoxybenzylidene)malononitrile produces pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been characterized through elemental analysis and spectral data including IR, MS, 1H-NMR, and 13C-NMR (Hassan, Hafez, & Osman, 2014).

Utility in Heterocyclic Synthesis

It serves as a building block for polyfunctionalized heterocyclic compounds with pharmacological interest. A comprehensive survey highlights its preparation methods and chemical reactivity (El‐Mekabaty, 2014).

Biological and Pharmacological Applications

Cytotoxicity Studies

Certain derivatives synthesized from this compound have been screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating potential applications in cancer research (Hassan, Hafez, & Osman, 2014).

Antitumor Activities

Derivatives of 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide have been studied for their antitumor activities against various human cancer cell lines. This includes the exploration of the structure-activity relationship (SAR) of these compounds (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Anticancer Evaluation

Novel pyrazole–indole hybrids derived from this compound have shown significant anticancer activity in vitro, outperforming standard drugs in some cases. This includes cell cycle analysis and apoptosis investigation in cancer cell lines (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).

Chemical Properties and Reactions

Novel Synthesis Methods

A novel synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed, demonstrating the versatility of this compound in chemical synthesis (Bobko, Kaura, Evans, & Su, 2012).

Sensor Development

A fluorescent sensor based on a pyrazole derivative of this compound has been developed for the selective detection of fluoride anion, indicating its utility in analytical chemistry (Yang, Zhang, Gong, Li, Chen, Ma, Sobenina, Mikhaleva, Trofimov, & Yang, 2011).

Propiedades

IUPAC Name |

5-amino-1-(4-methylphenyl)pyrazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-7-2-4-8(5-3-7)15-10(12)9(6-14-15)11(13)16/h2-6H,12H2,1H3,(H2,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXBYCCRXPQPHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279191 |

Source

|

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100061-56-1 |

Source

|

| Record name | 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-chloroacetamide](/img/structure/B1267281.png)